Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-

asymmetric hydrosilylation terminal alkenes palladium catalysis

Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl- (CAS 134484-36-9, synonym (S)-MeO-MOP) is a C2-symmetric, axially chiral monodentate phosphine ligand belonging to the Hayashi MOP (Monodentate Phosphine) family, constructed on the 1,1'-binaphthyl scaffold. With molecular formula C33H25OP and molecular weight 468.53 g/mol, it features a diphenylphosphino donor at the 2-position and a methoxy substituent at the 2'-position of the binaphthyl backbone, which imparts both steric bulk and hemilabile coordination potential.

Molecular Formula C33H25OPS
Molecular Weight 500.6 g/mol
Cat. No. B12343609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-
Molecular FormulaC33H25OPS
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6.[S]
InChIInChI=1S/C33H25OP.S/c1-34-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27;/h2-23H,1H3;
InChIKeyYUFTZXHXTHDINZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl- ((S)-MeO-MOP): A Structurally Defined Axially Chiral Monophosphine Ligand for Asymmetric Catalysis Procurement


Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl- (CAS 134484-36-9, synonym (S)-MeO-MOP) is a C2-symmetric, axially chiral monodentate phosphine ligand belonging to the Hayashi MOP (Monodentate Phosphine) family, constructed on the 1,1'-binaphthyl scaffold [1]. With molecular formula C33H25OP and molecular weight 468.53 g/mol, it features a diphenylphosphino donor at the 2-position and a methoxy substituent at the 2'-position of the binaphthyl backbone, which imparts both steric bulk and hemilabile coordination potential [2]. The (S)-enantiomer, derived from (S)-BINOL, is commercially available at purities of ≥94–99% from established chiral ligand suppliers and is widely employed as a chiral inducer in transition-metal-catalyzed asymmetric transformations, particularly palladium-catalyzed hydrosilylation, allylic substitution, and rhodium-catalyzed arylation reactions [1][2].

Why Generic Substitution of (S)-MeO-MOP with Other Chiral Phosphines Leads to Divergent Catalytic Outcomes


Unlike chelating bisphosphines such as BINAP, which occupy two coordination sites and are incompatible with catalytic cycles requiring a monophosphine–metal intermediate (e.g., Pd-catalyzed hydrosilylation and allylic reduction), (S)-MeO-MOP operates as a monodentate ligand that provides a single phosphine donor while the 2'-methoxy group can engage in hemilabile coordination, modulating both reactivity and stereoselectivity [1]. Even among MOP congeners, substitution is non-trivial: the parent H-MOP (lacking the methoxy group) exhibits fundamentally different palladium coordination behavior—forming a weak Pd–C σ-bond from the naphthyl backbone rather than the methoxy-chelated mode—leading to divergent enantioselectivity profiles, as demonstrated in styrene hydrosilylation where (S)-H-MOP delivers 94% ee while (R)-MeO-MOP yields only 20–22% ee under identical conditions [2]. The biphenanthryl analog MOP-phen, although sometimes more enantioselective for specific allylic substrates, requires a distinct synthetic route from 3,3'-dihydroxy-4,4'-biphenanthryl rather than the more accessible BINOL starting material, impacting procurement scalability [1].

Quantitative Differentiation Evidence for (S)-MeO-MOP: Head-to-Head Performance Data Against Closest Comparators


Asymmetric Hydrosilylation of Unfunctionalized Terminal Alkenes: (S)-MeO-MOP Enables 92–97% ee Where Chelating Bisphosphines (Including BINAP) Are Ineffective

In palladium-catalyzed asymmetric hydrosilylation of simple terminal alkenes, (S)-MeO-MOP delivers 92–97% ee with unusual branched regioselectivity favoring 2-silylalkanes over 1-silylalkanes, whereas chelating bisphosphine ligands such as BINAP cannot be employed because they provide only one coordination site to palladium and exhibit low catalytic activity or low selectivity toward the desired hydrosilylation pathway [1][2]. Specific substrate data for (S)-MeO-MOP: n-C4H9 gives 89/11 regioselectivity with 94% ee (R); n-C6H13 gives 93/7 with 95% ee (R); n-C10H21 gives 94/6 with 95% ee (R); cyclo-C6H11 gives 66/34 with 96% ee (R) [1].

asymmetric hydrosilylation terminal alkenes palladium catalysis chiral secondary alcohols

Styrene Hydrosilylation: Direct Head-to-Head Comparison Reveals (R)-MeO-MOP Delivers Only 20–22% ee vs. 74–94% ee for (S)-H-MOP, Defining Substrate-Dependent Ligand Selection Criteria

A 2016 study by Fleming, Higham, and co-workers directly compared the catalytic performance of (S)-H-MOP and (R)-MeO-MOP in Pd-catalyzed hydrosilylation of styrene with trichlorosilane under identical reaction conditions [1]. At room temperature with a 1:1 ligand-to-palladium ratio, (S)-H-MOP achieved >99% conversion in 1 minute with 74% ee (R), while (R)-MeO-MOP required 10 minutes for >99% conversion but produced only 22% ee (R). At 0 °C with a 2:1 ligand ratio, (S)-H-MOP gave 94% ee (R) after 12 hours, whereas (R)-MeO-MOP was not comparably effective at low temperature. This demonstrates that for styrene substrates, the 2'-methoxy group in MeO-MOP is detrimental to enantioselectivity, while it is essential for terminal alkene substrates. Separately, Hayashi et al. showed that H-MOP derivatives with 3,5-bis(trifluoromethyl)phenyl substituents on phosphorus (ligand 2g) achieve up to 98% ee for styrene hydrosilylation, far exceeding MeO-MOP's 80–85% ee for β-substituted styrenes [2].

styrene hydrosilylation ligand comparison enantioselectivity palladium

Palladium-Catalyzed Asymmetric Reduction of Allylic Esters with Formic Acid: MeO-MOP vs. MOP-phen vs. BINAP in a Three-Way Quantitative Comparison

The landmark 1994 JACS paper by Hayashi et al. provides a direct three-way comparison of (R)-MeO-MOP, (R)-MOP-phen, and (R)-BINAP in the Pd-catalyzed asymmetric reduction of allylic carbonates with formic acid [1]. For geranyl methyl carbonate ((E)-1a), (R)-MeO-MOP gave (S)-3,7-dimethyl-1,6-octadiene in 95% yield with 76% ee, while (R)-MOP-phen delivered >99% yield with 85% ee—a 9-percentage-point improvement in enantioselectivity. Notably, (R)-BINAP required 40 °C for 4 days and produced only ~3% yield of the desired product, confirming that chelating bisphosphines are catalytically incompetent for this transformation. For γ,γ-disubstituted allylic substrates, (R)-MeO-MOP achieved up to 91–93% ee, demonstrating its broader substrate scope advantage [1][2].

allylic reduction formic acid asymmetric catalysis chiral olefins MOP-phen

Palladium-Catalyzed Regio- and Enantioselective Allylic Alkylation: (R)-MeO-MOP Achieves 90% Branch Selectivity and 87% ee, a Regiochemical Outcome Inaccessible with Conventional Bisphosphine Ligands

In the Pd-catalyzed allylic alkylation of racemic 1-arylprop-2-enyl acetates with dimethyl methylmalonate sodium enolate, (R)-MeO-MOP delivers 90% branch selectivity (favoring the branched chiral product ArC*H(Nu)CH=CH2 over the linear isomer) and enantioselectivity of up to 87% ee [1]. This regiochemical outcome is the inverse of what is typically observed with bisphosphine ligands, which generally favor linear (achiral) products in monophosphine-palladium systems. Hayashi's review explicitly notes that chelating bisphosphine ligands cannot be used in this transformation because of their low catalytic activity or low selectivity toward the desired reaction pathway via π-allylpalladium intermediates [2].

allylic alkylation branch selectivity palladium chiral monophosphine regioselectivity

Rhodium-Catalyzed Asymmetric Arylation of Imines: (R)-MOP Delivers up to 96% ee for the Synthesis of Enantioenriched Allylic Amines and Arylglycine Derivatives

(R)-MOP coordinates to rhodium to catalyze the asymmetric arylation of N-alkylidenesulfonamides (derived from α,β-unsaturated aldehydes) with aryltrimethylstannanes, affording sulfonamides of allylic amines with up to 96% ee in high yields [1]. The allylic amine products can be converted to (S)-phenylglycine without loss of enantiomeric purity via oxidative cleavage of the double bond. This reaction class expands MOP's utility beyond palladium catalysis, demonstrating trans-metal versatility. While no direct head-to-head comparison with alternative monophosphine ligands was reported in this study, the Hayashi review notes that only a few chiral monophosphines achieve high enantioselectivity in Rh-catalyzed imine arylation, positioning MOP among the top-performing ligand scaffolds for this transformation [2].

rhodium catalysis asymmetric arylation imines allylic amines arylglycine

Validated Application Scenarios for (S)-MeO-MOP Based on Quantitative Catalytic Performance Evidence


Enantioselective Synthesis of Chiral Secondary Alcohols from Unfunctionalized Terminal Alkenes via Pd-MOP-Catalyzed Hydrosilylation/Oxidation

For synthetic routes requiring optically active 2-alkanols (e.g., (R)-2-octanol, (R)-2-decanol) from simple 1-alkenes, (S)-MeO-MOP is the ligand of choice. The Pd/(S)-MeO-MOP catalyst system (0.01–0.1 mol% Pd) converts RCH=CH2 with trichlorosilane at 40 °C to 2-(trichlorosilyl)alkanes with 92–97% ee and high branched regioselectivity (up to 94:6), followed by Tamao oxidation to the corresponding chiral alcohols [1]. This transformation is inaccessible with BINAP or any chelating bisphosphine ligand. The documented substrate scope includes alkyl (n-C4H9, n-C6H13, n-C10H21), cycloalkyl (cyclo-C6H11), and functionalized alkenes (4-pentenyl benzoate: 90% ee; 1,5-heptadiene: 87% ee), with the ester carbonyl and internal double bond remaining intact [1].

Enantioenriched Allylic Amines and Arylglycines via Rh-MOP-Catalyzed Asymmetric Imine Arylation

(R)-MOP serves as the chiral ligand for rhodium-catalyzed asymmetric addition of arylstannanes to N-sulfonyl imines derived from α,β-unsaturated aldehydes, producing sulfonamide-protected allylic amines with up to 96% ee [2]. These products can be oxidatively cleaved to yield enantioenriched arylglycines (e.g., (S)-phenylglycine) without loss of enantiopurity. This application is particularly relevant for medicinal chemistry programs synthesizing chiral α-amino acid building blocks or allylic amine pharmacophores. The reaction operates at 3 mol% Rh loading in dioxane at 110 °C and is tolerant of various arylstannane nucleophiles [2].

Regioselective Synthesis of Chiral Terminal Olefins via Pd-MOP-Catalyzed Asymmetric Allylic Reduction with Formic Acid

For the preparation of chiral terminal alkenes bearing a stereogenic center at the allylic position, the Pd/(R)-MeO-MOP/formic acid system provides a regioselective reduction of allylic esters and carbonates that is not achievable with bisphosphine ligands [3]. Documented enantioselectivities reach 93% ee for γ,γ-disubstituted and sterically biased α,α-disubstituted allylic substrates. The reaction proceeds under mild conditions (20 °C, dioxane) with 1 mol% Pd catalyst. This methodology has been applied to the synthesis of optically active allylic silanes and is differentiated from the MOP-phen system, which provides higher ee (85% vs. 76%) for geranyl-type substrates but inferior performance for other substrate classes [3].

Pharmaceutical Intermediate Synthesis: (R)-MOP as Key Chiral Inducer in the Total Synthesis of Oseltamivir Phosphate (Tamiflu)

(R)-MOP has been established as the chiral ligand in a critical Pd-catalyzed asymmetric hydrosilylation step within the total synthesis of Oseltamivir Phosphate, the active pharmaceutical ingredient in Tamiflu [1][3]. The (R)-MOP–palladium catalyst enables the enantioselective construction of a key chiral intermediate with high ee and yield, demonstrating the industrial relevance and scalability of MOP ligands for the manufacture of high-value antiviral therapeutics. This precedent provides procurement justification for (S)-MeO-MOP (the enantiomeric ligand) in analogous asymmetric transformations where the opposite absolute configuration is required.

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